8-(Trifluoromethyl)naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-7-naphthol is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-7-naphthol typically involves the introduction of a trifluoromethyl group into a naphthol precursor. One common method is the trifluoromethylation of naphthol using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and selectivity .
Industrial Production Methods: Industrial production of 1-(Trifluoromethyl)-7-naphthol may involve continuous flow processes to enhance efficiency and scalability. These processes utilize readily available organic precursors and fluorinating agents, ensuring a consistent and high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-7-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthol to corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted quinones, hydroxy derivatives, and various substituted naphthols .
Scientific Research Applications
1-(Trifluoromethyl)-7-naphthol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-7-naphthol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Trifluoromethylphenols: These compounds share the trifluoromethyl group but differ in the aromatic ring structure.
Trifluoromethylbenzenes: Similar in having the trifluoromethyl group attached to a benzene ring instead of a naphthol structure.
Uniqueness: 1-(Trifluoromethyl)-7-naphthol is unique due to its naphthol backbone, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
CAS No. |
142116-16-3 |
---|---|
Molecular Formula |
C11H7F3O |
Molecular Weight |
212.17 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-6,15H |
InChI Key |
YGGBXLPGXWTTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.